![molecular formula C5H12ClNO2S B3007301 (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 2043769-78-2](/img/structure/B3007301.png)
(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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Overview
Description
“(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride” is an organic compound with the CAS Number: 2043769-78-2 . It’s also known as Methionine sulfoximine chloride. The compound has a molecular weight of 185.67 .
Molecular Structure Analysis
The IUPAC name for this compound is (S)-2-methylthiomorpholine 1,1-dioxide hydrochloride . The InChI code for this compound is 1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 .
Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Chemical Reactions and Derivatives
- Oxidation of alkyl-substituted thiomorpholines, including (2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, can lead to the formation of various sulfoxides and sulfones under different conditions, demonstrating their reactivity and potential for forming diverse derivatives (Asinger, Neuray, Wilms, & Saus, 1973).
Stereochemistry and Crystal Structures
- Research has been conducted on the synthesis and dynamic stereochemistry of N-aryl-substituted thiomorpholine derivatives. Crystal structures of several compounds have been established, providing insights into their molecular configurations and potential applications (Szawkało, Maurin, Pluciński, & Czarnocki, 2015).
Synthesis Techniques
- Various protocols have been proposed for the synthesis of thiomorpholine derivatives. These methods offer novel and practical approaches for the production of these compounds, highlighting their significance in chemical synthesis (He, Chen, Wang, Ni, & Wang, 2019).
Applications in Medicinal Chemistry
- Thiomorpholine and its derivatives, including thiomorpholine 1,1-dioxide, are key building blocks in medicinal chemistry research. Some analogs have entered clinical trials, indicating their importance in the development of new pharmaceuticals (Walker & Rogier, 2013).
Luminescent Properties and Electron Transfer
- Studies on luminescent properties and photo-induced electron transfer of naphthalimide derivatives with piperazine substituent, related to thiomorpholine derivatives, have been conducted. This research is pivotal in understanding the electronic and optical properties of these compounds (Gan, Chen, Chang, & Tian, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
(2S)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQLYHDANQJFBK-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCS1(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCS1(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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